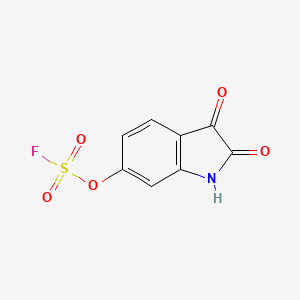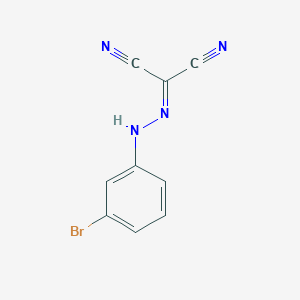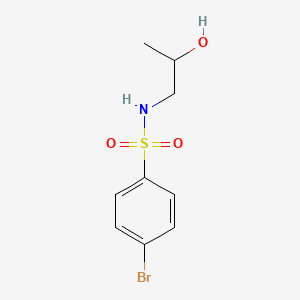![molecular formula C11H8FNOS2 B2774380 5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one CAS No. 866154-46-3](/img/structure/B2774380.png)
5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one is a synthetic compound notable for its unique structure and potential applications. It features a thiazolone core substituted with a fluorophenyl and a methylsulfanyl group. This unique arrangement is responsible for its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The preparation typically begins with thiazolone derivatives.
Key Steps:
Condensation Reaction: The thiazolone core is synthesized through a condensation reaction involving appropriate precursors.
Substitution: A methylsulfanyl group is introduced via nucleophilic substitution.
Aldol Condensation: The final step involves an aldol condensation with a 2-fluorobenzaldehyde to form the (E)-methylidene derivative.
Reaction Conditions:
Catalysts: Often require basic or acidic catalysts, depending on the specific steps.
Solvents: Common solvents include ethanol, DMF, or DMSO, chosen based on solubility and reaction compatibility.
Temperatures: Typically conducted at moderate to high temperatures to drive the reactions to completion.
Industrial Production Methods: Industrial-scale synthesis follows the same routes but involves optimization for scale, including continuous flow methods to enhance yield and purity, automation for precise control, and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
Reagents: Typically involves strong oxidizing agents like hydrogen peroxide or permanganate.
Products: Leads to sulfoxides or sulfones depending on reaction conditions.
Reduction:
Reagents: Metal hydrides like sodium borohydride.
Products: Can reduce the thiazolone ring or alter the methylsulfanyl group.
Substitution:
Reagents: Halogenating agents for further substitution on the phenyl ring.
Products: Halo-substituted derivatives with altered electronic properties.
Common Reagents and Conditions:
Bases: NaOH or K2CO3 for substitution reactions.
Acids: HCl or H2SO4 for specific catalyzed reactions.
Solvents: Organic solvents like chloroform, toluene, or dichloromethane.
Major Products:
Sulfoxides and Sulfones: From oxidation.
Reduced Derivatives: From reduction.
Halogenated Compounds: From substitution reactions.
Scientific Research Applications
Chemistry:
Catalysts: Used as ligands in metal-catalyzed reactions due to their electronic properties.
Building Block: Incorporated in the synthesis of more complex molecules.
Biology:
Enzyme Inhibitors: Modifies enzyme activity due to its specific structural features.
Probes: Used in biochemical assays to study protein-ligand interactions.
Medicine:
Drug Development: Investigated for anti-inflammatory and anticancer properties.
Diagnostics: Potential use in imaging agents for specific targeting due to its binding affinity to certain biomolecules.
Industry:
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzymatic Inhibition: Binds to the active site of enzymes, preventing substrate binding and thus inhibiting enzyme activity.
Signal Pathways: Interacts with cellular receptors, modulating signal transduction pathways leading to altered cellular responses.
Comparison with Similar Compounds
Thiazolone Derivatives: Other derivatives with different substituents on the thiazolone ring.
Benzothiazoles: Compounds with a similar thiazole structure but differing in the aromatic system.
Sulfur-containing Heterocycles: Similar compounds containing sulfur within the ring, such as thiophenes and thiazoles.
5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one stands out due to its specific substituents which impart unique chemical and biological properties, differentiating it from other similar heterocyclic compounds.
Properties
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS2/c1-15-11-13-10(14)9(16-11)6-7-4-2-3-5-8(7)12/h2-6H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIBDDFTAAHFFR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC=CC=C2F)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C\C2=CC=CC=C2F)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2774299.png)

![N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide](/img/structure/B2774301.png)


![1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide](/img/structure/B2774309.png)

![3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B2774311.png)


![4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid](/img/structure/B2774316.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2774318.png)
![N-(4-ethylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2774319.png)
![(2,4-dimethylphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2774320.png)
